Home > Products > Screening Compounds P81836 > 1h-Imidazo[4,5-f][1,4]oxazepine
1h-Imidazo[4,5-f][1,4]oxazepine - 851851-73-5

1h-Imidazo[4,5-f][1,4]oxazepine

Catalog Number: EVT-13928696
CAS Number: 851851-73-5
Molecular Formula: C6H5N3O
Molecular Weight: 135.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1H-Imidazo[4,5-f][1,4]oxazepine is a polycyclic heterocyclic compound that combines the imidazole and oxazepine structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The structure consists of a seven-membered oxazepine ring fused with an imidazole moiety, which contributes to its unique chemical properties.

Source and Classification

The compound is classified under heterocyclic compounds, specifically those containing nitrogen and oxygen in their rings. It is often studied for its synthetic routes and biological activities. The structural formula can be represented as C₈H₅N₃O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-Imidazo[4,5-f][1,4]oxazepine has been explored through various methods. One notable approach involves the van Leusen three-component reaction, which allows for the formation of fused bicyclic imidazole rings. This method typically employs a combination of aldehydes, amines, and isocyanides under mild conditions to yield the desired heterocycles .

Another method involves the transformation of 3-(2-oxopropyl)-2(3H)-benzoxazolones into 1-(2-hydroxyphenyl)-4-methyl-1,3-dihydro-2H-imidazol-2-ones, followed by acylation in polyphosphoric acid to form the oxazepine ring . This multi-step synthesis highlights the versatility of starting materials and conditions used to construct complex heterocycles.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-Imidazo[4,5-f][1,4]oxazepine features a twist-chair conformation for the seven-membered oxazepine ring. The bond angles and lengths are critical for understanding its reactivity and interactions. Key structural data include:

  • Molecular Formula: C₈H₅N₃O
  • Molecular Weight: Approximately 159.145 g/mol
  • Exact Mass: 159.043 g/mol
  • Polar Surface Area: 54.71 Ų
  • LogP (Partition Coefficient): 1.704 .
Chemical Reactions Analysis

Reactions and Technical Details

1H-Imidazo[4,5-f][1,4]oxazepine participates in various chemical reactions typical for heterocycles. These include:

  • Nucleophilic substitutions, where nucleophiles can attack electrophilic centers on the imidazole or oxazepine moieties.
  • Cyclization reactions, which can lead to further complex heterocyclic structures.
  • Rearrangements, where the compound may undergo structural changes under certain conditions to yield different isomers or derivatives.

Such reactions are crucial for modifying the compound's properties for specific applications.

Mechanism of Action

Process and Data

The mechanism of action for 1H-Imidazo[4,5-f][1,4]oxazepine largely relates to its interactions with biological targets. Preliminary studies suggest that it may exhibit antiproliferative, anti-inflammatory, and antimicrobial activities. The exact pathways are still under investigation but may involve modulation of enzyme activity or receptor interactions that influence cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 1H-Imidazo[4,5-f][1,4]oxazepine include:

  • Melting Point: Not extensively reported; experimental data needed.
  • Density: Not specified; requires empirical determination.
  • Solubility: Solubility data in various solvents is crucial for practical applications.

Chemical properties such as stability under different pH levels, thermal stability, and reactivity with common reagents are essential for understanding its behavior in synthetic processes.

Applications

Scientific Uses

1H-Imidazo[4,5-f][1,4]oxazepine has potential applications in medicinal chemistry due to its biological activities. Specific areas of interest include:

  • Development of new pharmaceuticals targeting cancer or inflammatory diseases.
  • Exploration as a scaffold in drug design due to its unique structural features.
  • Investigation into its use as a synthetic intermediate in organic chemistry.

Research continues into optimizing its synthesis and exploring further applications in various fields of chemistry and pharmacology.

Introduction to 1H-Imidazo[4,5-f][1,4]oxazepine in Heterocyclic Chemistry

1H-Imidazo[4,5-f][1,4]oxazepine represents a structurally intricate heterocyclic system characterized by the fusion of an imidazole ring with a seven-membered 1,4-oxazepine moiety. This compound (CAS: 851851-73-5) has the molecular formula C₆H₅N₃O and a molecular weight of 135.12 g/mol [9]. Its SMILES notation (c1[nH]c2c(n1)OC=CN=C2) underscores the presence of bridgehead nitrogen atoms and an oxygen atom within the diazepine ring, creating a unique electron-rich environment conducive to diverse molecular interactions [9]. As a fused bicyclic scaffold, it combines the metabolic stability of imidazole with the conformational flexibility of oxazepine, positioning it as a privileged structure in rational drug design. This system exemplifies contemporary trends in heterocyclic chemistry, where hybrid architectures are engineered to optimize pharmacodynamic and pharmacokinetic properties.

Role of Fused Imidazo-Oxazepine Systems in Medicinal Chemistry

Fused imidazo-oxazepine systems have garnered significant attention in medicinal chemistry due to their multifaceted bioactivity profiles and capacity for targeted molecular recognition. These hybrid scaffolds exploit synergistic pharmacological properties: the imidazole ring contributes to hydrogen bonding and coordination metal interactions, while the oxazepine moiety offers torsional flexibility that enhances binding adaptability to biological targets.

Table 1: Therapeutic Applications of Imidazo-Oxazepine Hybrids

Biological TargetTherapeutic AreaKey Compound ExampleActivity Metrics
PI3Kα KinaseAnticancer TherapeuticsCompound 25 (Dihydrobenzo-imidazooxazepine) [2]IC₅₀ = 0.016 μM (30-fold > LY294002)
p38 MAP KinaseAnti-inflammatory Agents1,4,5-Trisubstituted Imidazole [4]Potent binding affinity
Viral Proteases/ReplicationAntiviral AgentsBenzimidazole-Oxadiazole Hybrids [6]Broad-spectrum inhibition
Neddylating Enzymes (NAE)Targeted Protein ModulationBenzimidazole Derivative [5]IC₅₀ = 5.51 ± 0.33 μM

The therapeutic significance of this chemotype is exemplified by derivatives such as 6,7-dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine, which functions as a potent and selective PI3Kα inhibitor. Compound 25 from this series demonstrated remarkable inhibitory activity (0.016 μM against PI3Kα), surpassing first-generation inhibitors like LY294002 by approximately 30-fold [2]. This potency arises from precise interactions with the ATP-binding cleft, where the imidazo-oxazepine core facilitates hydrogen bonding with key residues (e.g., Val851 and Lys802 in PI3Kα) while maintaining metabolic resilience.

Molecular hybridization strategies further leverage this scaffold’s versatility. For instance, benzimidazole-oxadiazole hybrids exhibit enhanced pharmacokinetic properties, including improved oral bioavailability and tissue penetration, enabling multitarget engagement against infectious diseases and cancer [6]. Similarly, structural modifications at the N1, C2, and C5 positions of the imidazole ring modulate electron density and steric bulk, fine-tuning affinity for enzymes like thymidylate synthase or kinases such as ITK and Lck [3] [5]. The scaffold’s protonation equilibria (pKa ~5.6–12.8) further enhance its adaptability across physiological pH gradients, a feature critical for CNS penetration or lysosomal targeting [3].

Historical Evolution of Oxazepine and Benzimidazole Hybrid Scaffolds

The development of oxazepine-benzimidazole hybrids reflects iterative advances in synthetic methodology and target-driven design. The historical trajectory can be categorized into three phases:

Table 2: Evolution of Oxazepine-Benzimidazole Hybrid Scaffolds

Time PeriodKey DevelopmentsSynthetic AdvancementsInfluential Compounds
Pre-2000Discovery of foundational heterocyclesTosMIC-based cyclizations [4]; Acid-catalyzed benzimidazole condensationsOmeprazole, Astemizole [3]
2000–2015Rational hybridization strategiesVan Leusen/enyne metathesis cascades [4]; Sonogashira-coupled intermediatesPI3Kα inhibitors (e.g., Compound 25) [2]
2015–PresentStereoselective and domino synthesesBase-mediated 7-exo-dig cyclizations [7]; Metal-free domino protocols [8]RORγ inverse agonists [8]

Early Developments (Pre-2000): The foundational chemistry emerged with the isolation and synthesis of benzimidazole-based drugs like Omeprazole (antiulcer) and Astemizole (antihistaminic), which demonstrated the pharmacophore’s viability [3]. Concurrently, oxazepines gained prominence through compounds such as diazepam, though early derivatives faced metabolic instability. Synthetic routes relied on classical condensations (e.g., o-phenylenediamine with aldehydes) or TosMIC-mediated imidazole formations, which offered limited regiocontrol for fused systems [4].

Hybridization Era (2000–2015): This phase prioritized covalent fusion of benzimidazole with oxazepine. Breakthroughs included van Leusen’s [3+2] cycloadditions using TosMIC reagents, enabling efficient imidazole ring construction on preformed oxazepine intermediates [4]. The discovery of PI3Kα inhibitors like Compound 25 marked a therapeutic milestone, where the benzo-imidazooxazepine core demonstrated unprecedented kinase selectivity [2]. Parallel innovations featured tandem syntheses, such as ring-closing metathesis (RCM) of imidazole-propargyl ethers and intramolecular enyne metatheses, which provided access to conformationally constrained analogs [4] [7].

Contemporary Innovations (2015–Present): Recent efforts focus on atom-economical, stereoselective syntheses. Base-mediated 7-exo-dig hydroaminations (e.g., NaH/DMF at ambient conditions) afford imidazo[4,5-f][1,4]oxazepines with precise exo/endo stereochemistry [7]. Metal-free domino sequences—particularly cascade propargyl transfers followed by 7-exo-dig cyclizations—address earlier limitations in regioselectivity [7] [8]. Patents now dominate the landscape (e.g., US 20150329527A1 for pyrazole-benzimidazole conjugates), reflecting industrial investment in these hybrids as kinase inhibitors or CNS modulators [3].

Significance of Seven-Membered Heterocycles in Bioactive Molecule Design

Seven-membered N-heterocyclic rings, particularly 1,4-oxazepines, confer distinct advantages in bioactive molecule design due to their unique biophysical and conformational properties.

Table 3: Comparative Bioactivity of Heterocyclic Ring Systems

PropertyFive/Six-Membered RingsSeven-Membered Rings (Oxazepines)Impact on Bioactivity
Conformational FlexibilityRigid planar structuresPseudochair conformations [8]Adaptability to diverse protein topographies
Hydrogen Bonding CapacityModerateHigh (O/N acceptor-donor pairs)Enhanced target affinity and selectivity
Metabolic StabilityVariableImproved oxidative resistance [8]Extended plasma half-life
Membrane PermeabilityLow for polar systemsBalanced logP/logD profilesSuperior CNS penetration and oral bioavailability

The oxazepine ring’s conformational plasticity allows it to adopt pseudochair or boat configurations, enabling adaptive binding to topologically complex enzyme pockets. For example, in PI3Kα inhibitors, the seven-membered ring adopts a bent orientation that positions substituents into hydrophobic subpockets inaccessible to planar scaffolds [2] [8]. This flexibility is quantified by lower ring strain energies (~5–7 kcal/mol) compared to smaller heterocycles, reducing entropic penalties upon target binding.

Electronically, the presence of both nitrogen and oxygen atoms within the ring creates complementary hydrogen-bonding motifs. The oxygen serves as a hydrogen-bond acceptor, while the NH group (in reduced azepines) or imine nitrogen acts as a donor. This bipartite functionality is critical for engaging conserved residues in kinases (e.g., hinge-region interactions in PI3Kα) or GPCRs [7] [8].

Pharmacokinetically, seven-membered heterocycles exhibit superior metabolic resilience relative to five-membered analogs. The reduced ring strain diminishes susceptibility to cytochrome P450-mediated oxidation, while the oxygen atom mitigates excessive lipophilicity. Compounds like imidazo-fused oxazepines typically display logD values between 1.5–3.5, optimizing membrane permeability without compromising solubility—a key factor in their emergence as orally bioavailable agents (e.g., RORγ inverse agonists with >60% oral bioavailability) [8].

Comprehensive Compound Listing

Properties

CAS Number

851851-73-5

Product Name

1h-Imidazo[4,5-f][1,4]oxazepine

IUPAC Name

1H-imidazo[4,5-f][1,4]oxazepine

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

InChI

InChI=1S/C6H5N3O/c1-2-10-6-5(3-7-1)8-4-9-6/h1-4H,(H,8,9)

InChI Key

SLPLKCUBZDKFQU-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C=N1)NC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.